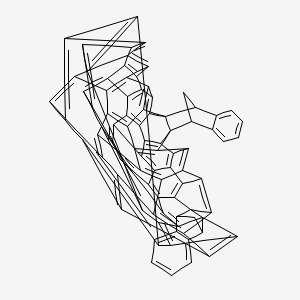

Indene-C70 bisadduct, mixture of isomers

Description

Context of Fullerene Derivatives in Contemporary Materials Science

Fullerenes, a unique class of carbon allotropes, have captivated the scientific community since their discovery. medium.comctimaterials.com These cage-like molecules, with C60 being the most famous, possess remarkable electronic and physical properties. rsc.orgrsc.org The ability to chemically modify the fullerene cage has given rise to a vast family of fullerene derivatives, each with tailored characteristics. researchgate.net This functionalization is crucial as it allows for improved solubility and processing, and the tuning of electronic energy levels for specific applications. rsc.org In contemporary materials science, fullerene derivatives are integral to a variety of fields, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and even biological applications. researchgate.netrsc.orgossila.com Their high electron affinity and mobility make them excellent electron acceptors, a fundamental requirement for many electronic devices. rsc.org The ongoing research in this area focuses on synthesizing new derivatives with enhanced performance and stability, pushing the boundaries of what is possible with carbon-based materials. rsc.org

Significance of C70 Derivatives in Advanced Functional Materials

While C60 derivatives have been extensively studied, derivatives of C70 have garnered increasing attention for their distinct advantages. nanografi.com The C70 molecule, resembling a rugby ball, has a larger, less symmetrical structure compared to the spherical C60. medium.comossila.com This extended π-system results in stronger and broader absorption of light across the visible spectrum, a highly desirable trait for photovoltaic applications. ossila.com Consequently, C70 and its derivatives can contribute more to the light-harvesting process in a solar cell, potentially leading to higher device efficiencies. rsc.org Furthermore, the electronic properties of C70 derivatives can be finely tuned through chemical modification. ossila.comnanografi.com For instance, the addition of functional groups can alter the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is a critical parameter for maximizing the open-circuit voltage in organic solar cells. rsc.org These inherent benefits have established C70 derivatives as a superior class of materials for advanced functional applications, particularly in the realm of organic electronics. nanografi.comijop.ir

Rationale for Comprehensive Academic Investigation of Indene-C70 Bisadducts

The promising performance of Indene-C70 bisadducts in organic solar cells provides a strong rationale for in-depth academic investigation. rsc.org A key area of research is the separation, identification, and characterization of the various isomers present in the synthesized mixture. beilstein-journals.orgnih.gov Understanding the precise structure of each isomer and how it influences the material's electronic properties and molecular packing is crucial for rational device design. beilstein-journals.orgnih.gov Studies have shown that single, purified isomers can lead to improved charge transport and higher device performance due to better crystallinity compared to the isomeric mixture. beilstein-journals.orgsemanticscholar.org

Furthermore, comprehensive studies are needed to fully understand the structure-property relationships in these materials. This includes detailed analysis of their electrochemical and optical properties through techniques like cyclic voltammetry and UV-vis spectroscopy. beilstein-journals.org Investigating the performance of different isomer fractions in solar cell devices provides valuable data for identifying the most effective molecular configurations. beilstein-journals.orgsemanticscholar.org The high efficiencies achieved with IC70BA, with some reports reaching up to 7.4%, underscore its potential for commercial applications and justify the continued academic effort to unlock its full capabilities. rsc.orgbeilstein-journals.org

Research Findings on Indene-C70 Bisadduct Isomers

Detailed research has been conducted to separate and analyze the mixture of isomers present in synthesized Indene-C70 bisadduct. High-performance liquid chromatography (HPLC) has been successfully used to fractionate the mixture into multiple distinct components. beilstein-journals.orgnih.gov Subsequent analysis of these fractions using techniques such as ¹H and ¹³C NMR, and UV-vis spectroscopy has allowed for the deduction of the specific isomer configurations. beilstein-journals.orgsemanticscholar.org

Electrochemical characterization of these separated fractions is crucial for understanding their potential performance in electronic devices. The following table summarizes the key electrochemical and optical properties of several isolated IC70BA isomer fractions.

Table 1: Electrochemical and Optical Properties of IC70BA Isomer Fractions

| Fraction | First Reduction Potential (E_red) vs Fc/Fc⁺ (V) | LUMO Energy Level (eV) | Optical Band Gap (E_g) (eV) |

|---|---|---|---|

| Fraction 1 | -1.13 | -3.67 | 1.91 |

| Fraction 2 | -1.15 | -3.65 | 1.92 |

| Fraction 3 | -1.14 | -3.66 | 1.91 |

| Fraction 4 | -1.16 | -3.64 | 1.93 |

| Fraction 9-2 | -1.18 | -3.62 | 1.94 |

| Isomer Mixture | -1.19 | -3.61 | 1.92 |

Data sourced from a study on the separation and identification of indene (B144670)–C70 bisadduct isomers. beilstein-journals.org

The performance of these separated isomer fractions has also been evaluated in organic solar cells, typically using P3HT as the electron donor. The results demonstrate that specific isomers can outperform the original mixture.

Table 2: Photovoltaic Performance of P3HT:IC70BA Devices with Different Isomer Fractions

| Acceptor Material (IC70BA Fraction) | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current Density (J_sc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|

| Fraction 1 | 0.81 | 8.1 | 66 | 4.3 |

| Fraction 2 | 0.80 | 8.2 | 67 | 4.4 |

| Fraction 3 | 0.80 | 8.3 | 67 | 4.5 |

| Fraction 4 | 0.80 | 8.5 | 68 | 4.6 |

| Fraction 9-2 | 0.80 | 9.7 | 67 | 5.2 |

| Isomer Mixture | 0.80 | 8.5 | 66 | 4.5 |

Device performance data under AM1.5G illumination, 100 mW/cm². Sourced from a study on the separation and identification of indene–C70 bisadduct isomers. beilstein-journals.org

As shown in the table, the device incorporating fraction 9-2 exhibited the highest power conversion efficiency of 5.2%, which is superior to the device based on the unfractionated isomer mixture (4.5%). beilstein-journals.org This highlights the significant impact that isomer purity can have on the performance of organic solar cells. The improved performance of the single isomer is attributed to better charge transport properties, likely resulting from higher crystallinity in the material. beilstein-journals.orgsemanticscholar.org

Properties

Molecular Formula |

C88H16 |

|---|---|

Molecular Weight |

1073.1 g/mol |

InChI |

InChI=1S/C88H16/c1-3-7-13-11(5-1)15-9-17(13)87-81-69-55-41-31-21-27-23-19-20-24-28-22-30-26(20)36-35-25(19)29(21)39-49(35)63-64-50(36)40(30)54-44-32(22)42-52-38(28)48-34(24)33(23)47-37(27)51(41)65(69)77-61(47)62(48)78(85(15,77)87)66(52)70-56(42)46-58(44)72-68(54)80(64)86-16-10-18(14-8-4-2-6-12(14)16)88(86)83-71-57(43(31)53(39)67(71)79(63)86)45(55)59-73(81)74(82(70)87)60(46)76(75(59)83)84(72)88/h1-8,15-18H,9-10H2 |

InChI Key |

VBCIUEVHOJSZMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C3=CC=CC=C3C1C45C26C7=C8C9=C1C2=C3C%10=C%11C1=C8C4=C1C%11=C4C8=C%11C1=C5C1=C5C%11=C%11C%12=C%13C5=C5C1=C6C1=C7C6=C9C7=C9C6=C6C1=C5C1=C6C5=C9C6=C9C%14=C5C(=C1%13)C1=C%14C5=C%13C(=C%121)C%11=C8C18C4=C%10C4=C3C(=C9C5=C4C%131C1CC8C3=CC=CC=C13)C6=C72 |

Origin of Product |

United States |

Synthetic Methodologies and Regioselective Control in Indene C70 Bisadduct Formation

Established Synthetic Pathways for Indene-C70 Bisadducts

The synthesis of Indene-C70 bisadducts is primarily achieved through cycloaddition reactions, with the Diels-Alder reaction being a cornerstone of this process. These reactions can be performed using various approaches, including one-pot strategies to streamline the synthesis.

The formation of Indene-C70 bisadducts (IC70BA) proceeds via a [4+2] Diels-Alder cycloaddition. beilstein-journals.org In this reaction, isoindene, which is generated in situ from indene (B144670), acts as the diene, and the C70 fullerene serves as the dienophile. beilstein-journals.org The ellipsoidal C70 molecule possesses four distinct types of bonds between its six-membered rings, known as chinesechemsoc.orgchinesechemsoc.org-bonds. beilstein-journals.org These are designated as α-, β-, ε-, and κ-bonds. beilstein-journals.org

The reactivity of these bonds towards Diels-Alder cycloaddition is not uniform. The α-bonds, located at the high-curvature poles of the C70 molecule, are the most reactive due to the increased strain, making them the preferred sites for addition. beilstein-journals.org While additions at other bonds are possible, the thermodynamically favored products are typically those formed at the chinesechemsoc.orgchinesechemsoc.org-bonds. beilstein-journals.org The reaction involves the concerted addition of two isoindene molecules to the C70 cage.

To improve efficiency and yield, one-pot syntheses have been developed for Indene-C70 bisadducts. A notable high-yield method involves heating C70 with indene at 180°C in 1,2-dichlorobenzene. beilstein-journals.orgresearchgate.net This approach simplifies the synthetic procedure by combining the generation of the reactive isoindene and the subsequent cycloaddition in a single reaction vessel. beilstein-journals.org Following the reaction, purification steps such as flash chromatography are necessary to remove unreacted starting materials, mono-adducts, and other impurities. beilstein-journals.org Such one-pot strategies have successfully produced IC70BA with yields as high as 58%. researchgate.net

Challenges in Isomer Control during C70 Functionalization

The primary hurdle in the synthesis of specific Indene-C70 bisadducts is the lack of complete regioselectivity, which leads to the formation of a mixture of isomers. This challenge stems from the inherent electronic and geometric properties of the C70 cage.

The lower D5h symmetry of the C70 fullerene, compared to the Ih symmetry of C60, results in a greater number of non-equivalent carbon atoms and bonds. beilstein-journals.orgresearchgate.net C70 has eight different types of bonds, with four distinct chinesechemsoc.orgchinesechemsoc.org-bonds (α, β, γ, and δ). beilstein-journals.org The α- and β-bonds are recognized as the most reactive sites for cycloadditions. beilstein-journals.org This inherent structural and electronic differentiation across the fullerene surface means that incoming reagents can attack multiple positions, leading to a variety of mono-adduct isomers. When a second adduct is introduced, the complexity multiplies significantly.

The pyramidalization of the sp2-hybridized carbon atoms also plays a crucial role, with the α-type bonds exhibiting the highest degree of pyramidalization, contributing to their enhanced reactivity. nih.gov

Standard synthetic procedures for Indene-C70 bisadducts typically yield a complex mixture of regioisomers, which are often difficult to separate. beilstein-journals.orgnih.gov Even when the reaction preferentially occurs at the most reactive α-bonds, three major regioisomers are commonly formed. beilstein-journals.org These are often described using a "clock" notation as the 12 o'clock, 2 o'clock, and 5 o'clock isomers. beilstein-journals.orgamericanelements.com

The distribution of these isomers can be influenced by the reaction conditions. For instance, in Bingel functionalization, a common method for fullerene modification, the reaction on bare C70 yields an approximate isomer ratio of 2.8:6.2:1 for the 12 o'clock, 2 o'clock, and 5 o'clock isomers, respectively. nih.gov Furthermore, each of these regioisomers can exist as multiple geometric isomers, adding another layer of complexity to the product mixture. beilstein-journals.org The separation and identification of these individual isomers require extensive purification techniques like high-performance liquid chromatography (HPLC). beilstein-journals.orgcam.ac.uk

Strategies for Enhanced Regioselective Synthesis

To overcome the challenges of isomer control, researchers have developed several strategies aimed at directing the addition to specific sites on the C70 cage. These methods often involve the use of tethers or supramolecular templates to guide the reaction.

One effective approach is the tether-directed remote functionalization . nih.govmdpi.comresearchgate.net This strategy involves connecting the two reacting functional groups with a rigid tether of a specific length. mdpi.comresearchgate.net The geometric constraints imposed by the tether limit the possible addition sites on the fullerene, thereby drastically reducing the number of isomers formed. mdpi.comresearchgate.net For example, using a short and rigid azide (B81097) phenyl tether has been shown to produce a novel bisadduct with high regioselectivity. mdpi.comresearchgate.net This method has successfully yielded bisadducts where the addition occurs at the highly reactive α- chinesechemsoc.orgchinesechemsoc.org-bonds in a specific, controlled manner. mdpi.com

Another promising strategy involves the use of supramolecular masks . chinesechemsoc.orgnih.govacs.org In this technique, the C70 molecule is encapsulated within a nanocapsule, which physically blocks certain reaction sites while leaving others exposed. chinesechemsoc.orgnih.gov The windows of the nanocapsule direct the incoming reagents to specific regions of the fullerene surface. This approach has been demonstrated to not only enhance regioselectivity but also to reverse the inherent selectivity of the reaction. For instance, by encapsulating C70, the major product of a Bingel bis-cyclopropanation could be switched from the typical 2 o'clock isomer to the 5 o'clock isomer. nih.govacs.org The synergistic effect of the mask and the steric properties of the reactant can lead to the formation of a single regioisomer. acs.org

These advanced synthetic strategies represent significant progress towards the goal of producing isomerically pure Indene-C70 bisadducts, which is crucial for optimizing their performance in various applications.

Tether-Directed Regioselective Synthesis

Tether-directed remote functionalization is a powerful strategy to reduce the number of isomers formed during the bis-functionalization of C70. researchgate.netmdpi.com This approach involves covalently linking two reactant moieties with a molecular tether of a specific length and rigidity. The geometric constraints imposed by the tether guide the second addition to a specific location relative to the first, thereby enhancing regioselectivity.

The effectiveness of this method is highly dependent on the nature of the tether. Short and rigid tethers have proven particularly successful in limiting the formation of multiple bisadduct isomers. nih.govmdpi.com For instance, a rigid phenyl tether connecting two azide groups was used to functionalize C70, resulting in a bisadduct with high regioselectivity. mdpi.com Similarly, the use of short-tethered bis-p-toluenesulfonyl hydrazones as addend precursors for C70 yielded only two easily isolable bismethano-derivatives. researchgate.netmdpi.com Another approach utilized Tröger base derivatives as chiral spacers in bismalonates, leading to almost perfect regio- and stereoselectivity in the double Bingel cyclopropanation of C70. researchgate.net

A notable example in the context of indene adducts is the synthesis of an ethylene-tethered indene dimer which, when reacted with C70, produces a single cis-2 regiospecific adduct. semanticscholar.org This strategy effectively circumvents the formation of a complex isomeric mixture, paving the way for the rational design and isolation of single fullerene bis-adduct regioisomers. semanticscholar.org The success of these methods is attributed to the collaborative effect of the high reactivity of the α researchgate.netresearchgate.net-bonds on the C70 cage and the conformational limitations imposed by the short, rigid tether. researchgate.netmdpi.com

Table 1: Examples of Tether-Directed Synthesis for C70 Bisadducts

| Tether/Precursor Type | Addend | Resulting C70 Bisadduct | Regioselectivity | Reference |

|---|---|---|---|---|

| Short, rigid azide phenyl tether | Azide | 1, 2, 3, 4-bis(triazolino)fullerene[C70] | High regioselectivity, single bisadduct observed | mdpi.com |

| Short tethered bis-p-toluenesulfonyl hydrazone | p-Toluenesulfonyl hydrazone | Bismethano-derivatives | Only two bisadduct isomers formed | researchgate.netmdpi.com |

| Ethylene-tethered indene dimer | Indene | cis-2 Regiospecific adduct | High regioselectivity, single isomer | semanticscholar.org |

| Tröger base chiral spacers | Bismalonate | Bisadduct with novel C(7)-C(22) and C(33)-C(34) pattern | Almost perfect regio- and stereoselectivity | researchgate.net |

Supramolecular Mask Approaches for Isomer Control

Supramolecular mask strategies offer an innovative, non-covalent approach to control regioselectivity in fullerene functionalization. nih.gov This technique involves encapsulating the C70 molecule within a host nanocapsule, which physically shields portions of the fullerene surface while leaving other areas exposed through "windows" in the host structure. nih.govchinesechemsoc.org Chemical reactions can then occur only at these exposed sites, directing the addition of functional groups to specific regions of the C70 cage.

This approach was successfully applied to the Bingel bis-cyclopropanation of C70 for the first time by encapsulating it in different nanocapsules. nih.gov By using a tetragonal prismatic Pd-based nanocapsule as a mask, the regioselectivity of the reaction was remarkably switched. While the reaction on bare C70 predominantly yields the "2 o'clock" bis-adduct, the masked reaction favored the formation of the "5 o'clock" isomer. nih.gov

To further enhance control, a more sophisticated "Matryoshka" or three-shell mask complex can be employed. This involves nesting the C70 within a cycloparaphenylene ( semanticscholar.orgCPP) ring, which is then encapsulated by a larger nanocapsule. This highly restrictive environment can lead to the formation of a single, specific bis-adduct regioisomer. nih.gov The supramolecular mask strategy has also been extended to Diels-Alder reactions on C70, demonstrating its versatility. The reaction of encapsulated C70 with anthracene (B1667546) yielded the "12 o'clock" bisadduct as the major product, a different outcome than with bare C70. chinesechemsoc.org The specific isomer produced is determined by the complementarity of the mask's geometry and the steric properties of the incoming reactant. nih.gov

Table 2: Isomer Distribution in C70 Functionalization With and Without Supramolecular Masks

| Reaction Type | C70 State | Addend | Major Bis-adduct Isomer(s) | Reference |

|---|---|---|---|---|

| Bingel Cyclopropanation | Bare C70 | Bromomalonates | ~68% "2 o'clock" | nih.gov |

| Bingel Cyclopropanation | C70⊂Nanocapsule | Dibenzyl-bromomalonate | "5 o'clock" (73%) | nih.gov |

| Bingel Cyclopropanation | C70⊂Matryoshka Mask | Dibenzyl-bromomalonate | Single "2 o'clock" isomer | nih.gov |

| Diels-Alder Cycloaddition | C70⊂Nanocapsule | Anthracene | >90% "12 o'clock" | chinesechemsoc.org |

| Diels-Alder Cycloaddition | Bare C70 | Pentacene | "2 o'clock" (41.6%) | chinesechemsoc.org |

Rational Design of Indene Precursors for Specific Isomer Formation

Beyond using external tethers or masks, the rational design of the indene precursor itself is a direct method to control the formation of specific Indene-C70 bisadduct isomers. By pre-organizing two indene moieties into a single molecule with a defined spatial arrangement, the cycloaddition reaction with C70 can be guided to yield a limited number of products, or even a single isomer.

A prime example of this strategy is the synthesis of an ethylene-tethered indene dimer. This precursor was designed to generate a pure cis-2 isomer of the indene dimer-based fullerene bis-adduct upon reaction with C70. semanticscholar.org The short ethylene (B1197577) linker holds the two indene units in a fixed orientation, which, upon in-situ generation of the reactive isoindene intermediates and subsequent Diels-Alder reaction, leads to a specific, predictable addition pattern on the fullerene cage. This approach successfully avoids the complex mixture of regioisomers typically obtained from the direct reaction of C70 with two independent indene molecules. beilstein-journals.orgsemanticscholar.org The isolation of a single, regiospecific product greatly simplifies purification and allows for the investigation of the properties of an individual isomer. semanticscholar.org This synthetic strategy highlights a pathway for further development in the rational design and isolation of single fullerene bis-adduct regioisomers for various applications. semanticscholar.org

Optimization of Reaction Conditions for Targeted Bisadduct Yields and Distribution

The yield and distribution of isomers in the formation of Indene-C70 bisadducts are highly sensitive to reaction conditions. The standard synthesis involves the [2+4] Diels-Alder cycloaddition, which is achieved by heating C70 with an excess of indene at high temperatures (e.g., 180 °C) in a high-boiling-point solvent such as 1,2-dichlorobenzene. beilstein-journals.org Following the reaction, chromatographic methods are required to separate the desired bisadduct mixture from unreacted C70, monoadducts, and other byproducts. beilstein-journals.orgresearchgate.net

Fine-tuning the reaction parameters is crucial for maximizing the yield of the desired products. For instance, in a tether-directed synthesis of a C70 bisadduct, the reaction progress was closely monitored using High-Performance Liquid Chromatography (HPLC). nih.gov The reaction was heated to 75 °C, and the formation of the desired bisadduct was observed over several hours. The reaction was deliberately terminated just as trace amounts of multi-adduct byproducts began to appear, a strategy that resulted in a 43.7% yield of the single desired bisadduct based on the consumed C70. nih.gov

Post-synthesis processing conditions also play a critical role, particularly for applications like organic solar cells. The use of solvent additives, such as 1-chloronaphthalene (B1664548) (CN), N-methyl pyrrolidone (NMP), or 1,8-octanedithiol (B75322) (OT), in the processing of P3HT:IC70BA blends has been shown to optimize the active layer morphology. rsc.org For example, using 3 vol% of CN as a solvent additive, combined with pre-thermal annealing at 150 °C for 10 minutes, significantly enhanced the performance of solar cell devices, achieving a power conversion efficiency of 7.40%. rsc.org This improvement is attributed to the formation of an optimized interpenetrating network between the donor and acceptor materials, facilitated by the solvent additive treatment. rsc.org This demonstrates that both the initial reaction conditions and subsequent processing steps must be carefully optimized to achieve the desired material properties and performance.

Isomerism, Isolation, and Structural Elucidation of Indene C70 Bisadducts

Diversity of Regioisomers in Indene-C70 Bisadduct Systems

The synthesis of Indene-C70 bisadducts, typically achieved through a Diels-Alder cycloaddition reaction, inherently produces a complex array of isomers. beilstein-journals.org This isomeric diversity arises from the ellipsoidal structure of the C70 molecule, which presents multiple reactive sites for the indene (B144670) addends.

The C70 cage possesses four distinct types of bonds between its six-membered rings, known as researchgate.netresearchgate.net-bonds, which are designated as α, β, ε, and κ. beilstein-journals.orgsemanticscholar.org While additions can occur at other bonds, the thermodynamic products are predominantly formed at the more reactive researchgate.netresearchgate.net-bonds. semanticscholar.org For bisadducts, where two indene molecules add to the C70 core, the relative positions of these additions lead to significant regioisomerism.

The major regioisomers are commonly described by a "clock" notation, which indicates the relative positions of the addends on opposite poles of the C70 fullerene. nih.gov The three principal regioisomers formed are the 12 o'clock, 2 o'clock, and 5 o'clock isomers. beilstein-journals.orgsemanticscholar.org Furthermore, for each of these regioisomers, the specific conformation of the indene substituents gives rise to additional geometric isomers. beilstein-journals.orgsemanticscholar.org This results in a multifaceted mixture of compounds, with research identifying at least eight major regioisomers and other minor isomers where one indene group may be located on a non-α-bond. beilstein-journals.orgsemanticscholar.org The successful application of IC70BA in devices often hinges on the properties of this isomer mixture or, more ideally, on the properties of a single, pure isomer. mdpi.comrsc.org

Advanced Chromatographic Separation Techniques for Isomer Fractionation

Given the complex nature of the crude reaction product, a multi-step chromatographic approach is essential to isolate individual IC70BA isomers. This process typically involves an initial purification step followed by high-resolution separation.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the fine separation of the complex IC70BA isomer mixture into individual fractions. beilstein-journals.orgnih.gov Researchers have successfully employed specialized fullerene-separating columns, such as the Cosmosil Buckyprep-D column, for this purpose. beilstein-journals.orgbeilstein-journals.org

In a typical separation, a toluene (B28343) eluent is used to carry the mixture through the column at a low flow rate, allowing for the resolution of more than thirteen distinct peaks in the chromatogram. beilstein-journals.org From this, numerous fractions can be collected. One study successfully separated the mixture into eleven distinct fractions. beilstein-journals.orgcam.ac.uk The effectiveness of HPLC is crucial, as even minor structural differences between isomers can be exploited to achieve separation, providing samples of sufficient purity for subsequent characterization and device testing. beilstein-journals.org

Before the high-resolution separation by HPLC, the crude product from the synthesis of IC70BA is first purified using flash chromatography. beilstein-journals.orgsemanticscholar.org This initial step is critical for removing unreacted reagents, such as C70 and indene, as well as undesired side products like C70 monoadducts and multi-adducts. beilstein-journals.org

The stationary phase used is typically silica (B1680970) gel, and the mobile phase is a non-polar solvent mixture, such as toluene and cyclohexane (B81311) (e.g., in a 1:9 ratio). beilstein-journals.orgbeilstein-journals.org This process yields a purified mixture of IC70BA isomers that is then subjected to more advanced separation techniques like HPLC. semanticscholar.org In some cases, flash chromatography can also be used as a secondary step to further separate fractions that were not fully resolved by HPLC. beilstein-journals.org For instance, one particular fraction collected from HPLC, which contained two distinct IC70BA species, was successfully separated into two purer fractions using this method. beilstein-journals.orgresearchgate.net

Spectroscopic and Diffraction-Based Structural Characterization of Individual Isomers

Once the IC70BA mixture is fractionated, a combination of powerful analytical techniques is required to determine the precise molecular structure of each isolated isomer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for identifying the specific configuration of the separated IC70BA isomers. beilstein-journals.orgnih.gov Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of the atoms within the molecule.

The ¹H NMR spectra are particularly useful for distinguishing between isomers based on the symmetry of the molecule. beilstein-journals.org Isomers belonging to different point groups (e.g., C₂, Cₛ, or C₁) will exhibit unique patterns of proton resonances. beilstein-journals.org By analyzing the chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum, researchers can deduce the geometric arrangement of the indene addends on the C70 cage. beilstein-journals.orgbeilstein-journals.org For fractions containing a major, relatively pure isomer, the ¹H NMR spectra show clear, identifiable proton resonances that allow for structural assignment. beilstein-journals.org ¹³C NMR provides complementary data on the carbon framework of both the fullerene cage and the indene substituents, further confirming the structural assignments. beilstein-journals.org

Interactive Table: ¹H NMR Chemical Shift Data for Selected IC70BA Fractions This table presents the proton NMR data for several fractions isolated via HPLC. The distinct chemical shifts (δ) in parts per million (ppm) reflect the unique electronic environments of the protons in each isomer.

| Fraction | ¹H NMR (400 MHz, CDCl₃) δ (ppm) |

| Fraction 2 | 7.63 (d, J=7.3, 1H), 7.58 (d, J=7.3, 1H), 7.53 – 7.48 (m, 1H), 7.43 – 7.40 (m, 1H), 7.38 – 7.27 (m, 4H), 4.76 (s, 2H), 4.16 (s, 2H), 2.94 – 2.82 (m, 2H), 2.40 (dt, J=10.0, 1.7, 2H) |

| Fraction 4 | 7.61 (q, J=9.4, 8.1, 3H), 7.39 – 7.30 (m, 3H), 7.30 – 7.28 (m, 1H), 7.26 (d, J=1.8, 1H), 4.74 (t, J=2.1, 2H), 4.13 (dd, J=7.7, 1.6, 2H), 2.81 – 2.63 (m, 2H), 2.41 – 2.35 (m, 2H) |

| Fraction 11 | 7.60 – 7.55 (m, 2H), 7.44 – 7.37 (m, 2H), 7.37 – 7.30 (m, 2H), 7.29 (ddt, J=6.8, 1.2, 0.5, 2H), 4.67 (d, J=1.6, 2H), 4.46 – 4.39 (m, 2H), 2.87 (dt, J=9.9, 1.5, 2H), 2.52 – 2.41 (m, 2H) |

Data sourced from supporting information of scientific publications. beilstein-journals.org

While spectroscopic methods are powerful for identifying isomers, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. researchgate.netspringernature.compurechemistry.org This technique is considered the gold standard for structural elucidation. researchgate.netspringernature.com

Obtaining a single crystal of suitable quality for diffraction analysis can be challenging for fullerene derivatives. nih.gov However, researchers have successfully crystallized at least one of the IC70BA isomers. beilstein-journals.org Through X-ray diffraction analysis, the precise atomic coordinates were determined, confirming its identity as the 2 o'clock-B isomer. beilstein-journals.org This definitive structural information is invaluable, as it not only validates the assignments made by other techniques but also allows for a deeper understanding of structure-property relationships, such as how molecular packing in the solid state influences charge transport properties in electronic devices. beilstein-journals.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural and Electronic Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the structural and electronic characterization of Indene-C70 bisadduct (IC70BA) isomers. The electronic absorption spectrum of fullerene derivatives is highly correlated with their π-conjugated structures. semanticscholar.org Consequently, the addition pattern of the indene groups onto the C70 cage significantly alters the electronic structure, leading to unique absorption spectra for different isomers.

Research has demonstrated that the UV-Vis spectra of isolated IC70BA fractions can be compared with those of known C70 bisadducts, such as C70 bis-malonate isomers, to provide valuable information on the adduct configurations. semanticscholar.orgbeilstein-journals.org This comparative analysis allows for the assignment of regioisomers based on their characteristic spectral features. For instance, a comprehensive study involving the separation of an IC70BA mixture into eleven distinct fractions revealed clear correlations between the spectra and the isomer structures. beilstein-journals.org

The study identified several groups of isomers based on their spectral similarities:

5 o'clock isomers: Fractions 1, 2, and 3 displayed spectral features that were very similar to the known 5 o'clock isomer of C70 bis-malonate. beilstein-journals.orgresearchgate.net

2 o'clock isomers: The spectra of fraction 4 and a sub-fraction, 9-1, closely matched that of a previously identified 2 o'clock-B IC70BA isomer. These isomers are characterized by an absorption maximum around 410 nm and a distinct shoulder at approximately 478 nm. semanticscholar.orgbeilstein-journals.orgresearchgate.net

12 o'clock isomers: Fractions 10 and 11 showed a UV-Vis profile that was very similar to the 12 o'clock C70 bis-malonate isomer. semanticscholar.orgbeilstein-journals.orgresearchgate.net

Interestingly, some fractions (5 through 8) were confirmed to be IC70BA isomers by mass spectrometry, but their UV-Vis spectra did not align with those of known α-bond C70 bisadducts. semanticscholar.orgbeilstein-journals.org This suggests that these fractions likely contain isomers where at least one indene group is attached to non-α-bonds of the C70 cage. semanticscholar.orgbeilstein-journals.org

The following table summarizes the characterization data for several isolated IC70BA fractions, linking their UV-Vis absorption maxima to their assigned configurations.

Methodologies for Analysis of Isomeric Purity and Distribution within Mixtures

The synthesis of Indene-C70 bisadduct results in a complex mixture of numerous regioisomers and stereoisomers, making the analysis of isomeric purity and distribution a significant challenge. beilstein-journals.orgnih.gov The primary and most effective methodology for achieving this is High-Performance Liquid Chromatography (HPLC), often preceded by preliminary purification steps. beilstein-journals.orgnih.govnih.gov

The initial crude product from the reaction of C70 with indene is typically purified using flash chromatography. beilstein-journals.orgnih.gov This step serves to remove excess reagents, unreacted C70, mono-adducts, and other impurities, providing a concentrated mixture of the desired bisadducts. nih.gov

Following this preliminary cleanup, HPLC is employed for the detailed separation and analysis of the isomeric mixture. beilstein-journals.orgnih.govcam.ac.uk This technique has proven capable of separating the complex IC70BA mixture into multiple fractions, with some fractions containing relatively pure single isomers. beilstein-journals.org Key aspects of the HPLC methodology include:

Stationary Phase: A specialized column designed for fullerene separation, such as a Cosmosil Buckyprep-D column, is crucial for effective resolution of the isomers. beilstein-journals.orgnih.gov

Mobile Phase: Toluene is commonly used as the eluent or mobile phase. beilstein-journals.orgbeilstein-journals.org

Detection: A UV-Vis detector is used to monitor the column effluent, typically at a wavelength such as 325 nm, where the fullerene derivatives exhibit strong absorbance. beilstein-journals.orgnih.gov

In one comprehensive analysis, the IC70BA mixture was successfully separated into eleven distinct fractions using this HPLC approach. beilstein-journals.orgresearchgate.net The resulting chromatogram provides a visual representation of the isomeric distribution, with the area of each peak corresponding to the relative abundance of that particular isomer or group of co-eluting isomers in the mixture. While a complete resolution of all isomers is exceptionally difficult, the technique allows for the isolation of the major regioisomers in high purity. beilstein-journals.org For example, in the aforementioned study, fraction 4 was noted to have the highest purity among all the isolated fractions. beilstein-journals.org

The table below outlines the key chromatographic techniques and conditions used for the analysis of Indene-C70 bisadduct isomers.

Electronic Structure and Intermolecular Interactions in Indene C70 Bisadducts

Modulation of Electronic Energy Levels via Adduct Formation and Isomerism

The formation of bisadducts on the C70 core is a key strategy for tuning its electronic properties. The addition of two indene (B144670) groups disrupts the π-system of the fullerene, leading to a saturation of sp2-hybridized carbon atoms. This alteration directly impacts the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Furthermore, because the synthesis of IC70BA results in a mixture of isomers, the precise electronic characteristics of the bulk material are an aggregation of the properties of its constituent isomers. The ellipsoidal shape of the C70 molecule presents four distinct types of nih.govnih.gov-bonds (α, β, ε, and κ) where the Diels-Alder cycloaddition reaction can occur, leading to a complex mixture of regioisomers beilstein-journals.org.

A primary effect of the bis-functionalization of C70 with indene is the elevation of its LUMO energy level. This is a critical modification for organic solar cells, as the open-circuit voltage (Voc) of a bulk heterojunction device is directly proportional to the energy difference between the HOMO of the electron donor and the LUMO of the electron acceptor.

Research has demonstrated that IC70BA possesses a LUMO energy level that is significantly higher than that of the commonly used fullerene derivative, nih.govnih.gov-phenyl-C61-butyric acid methyl ester (PCBM). For instance, the LUMO energy level of IC70BA has been reported to be approximately -3.72 eV, which is about 0.19 eV higher than that of PCBM researchgate.net. The analogous Indene-C60 bisadduct (ICBA) also shows a LUMO energy level 0.17 eV higher than its corresponding C60-based PCBM acs.org. This elevated LUMO level is a direct contributor to the higher Voc values observed in polymer solar cells utilizing IC70BA as the acceptor material beilstein-journals.orgacs.org. For example, solar cells based on a poly(3-hexylthiophene) (P3HT) donor and IC70BA acceptor have achieved Voc values as high as 0.87 V, a substantial improvement over the typical ~0.6 V seen in P3HT:PCBM devices researchgate.netacs.org.

The existence of multiple isomers within the IC70BA mixture means that the bulk LUMO level is an average of the distinct LUMO levels of each individual isomer. Chromatographic separation techniques like high-performance liquid chromatography (HPLC) have been used to isolate different fractions of IC70BA isomers beilstein-journals.org. Electrochemical studies on these separated fractions reveal that the LUMO energy levels can vary between isomers, which in turn affects the photovoltaic performance of devices made from these purified fractions beilstein-journals.org.

| Compound | LUMO Energy Level (eV) | Reference Compound | LUMO Energy Level (eV) | Energy Difference (eV) |

|---|---|---|---|---|

| Indene-C70 Bisadduct (IC70BA) | -3.72 | PC71BM | ~ -3.91 | +0.19 |

| Indene-C60 Bisadduct (ICBA) | ~ -3.57 | PC61BM | ~ -3.74 | +0.17 |

The addition of indene groups to the C70 cage also modifies the HOMO energy level. While the LUMO level is primarily associated with the fullerene core, the HOMO can be influenced by both the cage and the addends. Electrochemical measurements, such as cyclic voltammetry, performed on separated isomeric fractions of IC70BA indicate variations in their reduction potentials, which correlate to their LUMO levels beilstein-journals.org. Similarly, oxidation potentials, which relate to HOMO levels, can also differ among isomers. The specific site of addition on the C70 cage and the resulting molecular symmetry of the isomer affect the electron distribution and, consequently, the energy required to remove an electron from the HOMO. In general, the functionalization of fullerenes tends to slightly raise the HOMO energy level compared to the pristine fullerene, although this effect is often less pronounced than the change in the LUMO level.

Charge Transfer Dynamics within Indene-C70 Bisadduct Containing Composite Systems

In composite systems, such as the active layer of a solar cell, the dynamics of charge transfer between the IC70BA acceptor and a donor material are fundamental to device function. These processes are initiated by light absorption and involve the generation and subsequent separation of charge carriers.

Upon absorption of a photon, either the donor or acceptor material forms an exciton (B1674681), which is a bound electron-hole pair. For efficient charge generation, this exciton must be dissociated. In a donor-acceptor blend, this dissociation occurs via photoinduced charge transfer at the interface between the two materials researchgate.net. An electron is transferred from the donor's LUMO to the acceptor's LUMO, or a hole is transferred from the acceptor's HOMO to the donor's HOMO.

The efficiency of this charge transfer process is governed by the thermodynamic driving force (ΔG_CT). A sufficient driving force is necessary for effective charge separation. However, the use of fullerene bisadducts like IC70BA, while beneficial for achieving high Voc, can sometimes present a challenge. The high-lying LUMO level of IC70BA reduces the energy offset between the donor and acceptor LUMOs. In some systems, particularly with certain donor-acceptor copolymers, this can lead to an insufficient driving force, which in turn results in a decrease in the efficiency of charge transfer and lower device performance nih.gov. Therefore, the selection of a donor material with an appropriately matched HOMO level is crucial to ensure there is enough driving force for efficient charge transfer while still capitalizing on the high LUMO of the IC70BA nih.gov.

The interface between the electron donor and the IC70BA acceptor forms a bulk heterojunction, which is the site of exciton dissociation nih.gov. When an exciton reaches this interface, the energy offset between the materials facilitates its separation into a free electron in the acceptor phase (IC70BA) and a free hole in the donor phase researchgate.net. The efficiency of this process is highly dependent on the morphology of the bulk heterojunction kaist.ac.kr. An optimized morphology consists of an interpenetrating network of donor and acceptor domains with a large interfacial area, ensuring that excitons generated anywhere in the bulk can reach an interface within their diffusion lifetime researchgate.net.

Impact of Molecular Conformation and Packing on Electronic Interactions

The way in which IC70BA molecules arrange themselves in the solid state—their conformation and packing—has a profound impact on the electronic interactions within the material and in blends with a donor. These intermolecular interactions are critical in determining the bulk electronic properties, such as charge mobility, and the morphology of the active layer rsc.orgkaust.edu.sa.

The mixture of isomers in IC70BA complicates the molecular packing. Each isomer has a unique three-dimensional shape, which can inhibit the formation of highly ordered crystalline domains that are often beneficial for charge transport. However, this amorphous or semi-amorphous nature can also be advantageous in creating the finely intermixed nanoscale morphology required for efficient exciton dissociation in bulk heterojunctions researchgate.netkaist.ac.kr.

Noncovalent intermolecular interactions, such as van der Waals forces and π-π stacking between the fullerene cages, govern the packing of the molecules kaust.edu.sa. The strength of these interactions influences the intermolecular electronic coupling, which is a key parameter for charge transport kaust.edu.sa. Stronger electronic coupling between adjacent molecules leads to higher charge carrier mobility. The specific conformation of the indene addends on the C70 cage can influence how closely molecules can pack, thereby modulating the strength of these electronic interactions. The control over molecular packing and the resulting blend morphology is a critical factor in optimizing the performance of electronic devices based on Indene-C70 bisadducts rsc.org.

Electron Affinity and Redox Behavior of Indene-C70 Bisadducts

The electronic characteristics of Indene-C70 bisadducts, specifically their electron affinity and redox behavior, are fundamental to their function as electron-acceptor materials in organic electronic devices. These properties are intrinsically linked to the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) and are significantly modified by the addition of two indene groups to the C70 fullerene cage. The functionalization alters the extended π-system of the pristine fullerene, leading to distinct electrochemical properties compared to both unsubstituted C70 and its monoadduct derivatives.

Electron Affinity and LUMO Energy Level

A crucial effect of the bis-addition of indene to the C70 core is the elevation of the LUMO energy level. This modification reduces the electron affinity of the molecule compared to common monoadducts like beilstein-journals.orgbeilstein-journals.org-phenyl-C71-butyric acid methyl ester (PC71BM). Research indicates that the Indene-C70 bisadduct (IC70BA) mixture possesses a LUMO energy level of approximately -3.72 eV. researchgate.net This value is notably higher, by about 0.19 eV, than that of PC71BM. researchgate.net This trend is consistent with observations for C60 analogues, where the Indene-C60 bisadduct (ICBA) has a LUMO level 0.17 eV higher than its corresponding monoadduct, PCBM. acs.org

Redox Behavior

Fullerenes and their derivatives are well-known for their ability to accept multiple electrons, leading to a series of reversible reduction events that can be observed using electrochemical methods like cyclic voltammetry (CV). beilstein-journals.org The Indene-C70 bisadduct mixture maintains this characteristic redox activity. The process involves the sequential addition of electrons to the LUMO and higher unoccupied molecular orbitals of the fullerene cage.

The addition of the indene groups makes the fullerene cage slightly more electron-rich and, as mentioned, disrupts the π-system, which in turn makes the molecule more difficult to reduce compared to pristine C70. This is experimentally observed as a cathodic (negative) shift in the reduction potentials. A study on a specific, regioselectively synthesized C70 bisadduct isomer revealed three pairs of reversible reduction peaks in its cyclic voltammogram. nih.gov These peaks were shifted to more negative potentials compared to those of unsubstituted C70, a direct consequence of the chemical functionalization. nih.gov

It is important to recognize that commercially available Indene-C70 bisadduct is typically a mixture of multiple regioisomers, as the two indene groups can add to various positions on the C70 cage. beilstein-journals.orgnih.govmdpi.com Each unique isomer possesses a slightly different electronic structure and, consequently, distinct redox potentials. nih.gov Therefore, the electrochemical data obtained for an isomeric mixture represents an average of the properties of the constituent isomers. The separation of these isomers has confirmed that their electrochemical properties can differ, highlighting the impact of the addition pattern on the electronic structure. beilstein-journals.orgsemanticscholar.orgbeilstein-journals.org

The following table summarizes the key electronic properties of Indene-C70 bisadduct in comparison to related fullerene materials.

| Compound | LUMO Energy Level (eV) | First Reduction Potential (V) | Key Redox Characteristics |

| Pristine C70 | Lower than IC70BA | Less negative than IC70BA | Exhibits multiple reversible reduction waves. |

| Indene-C70 bisadduct (IC70BA), mixture of isomers | ~ -3.72 researchgate.net | Cathodically shifted vs. C70 nih.gov | Shows reversible reduction behavior; potentials represent an average of the isomeric mixture. nih.gov |

| PC71BM (C70 Monoadduct) | ~ -3.91 | More positive than IC70BA | A common reference acceptor with a lower LUMO than the bisadduct. |

Applications in Organic Electronics and Advanced Materials

Role as Electron Acceptors in Organic Photovoltaic Cells (OPVs)

Indene-C70 bisadduct (IC70BA) has been successfully employed as an n-type semiconductor (electron acceptor) in organic photovoltaic cells, demonstrating notable improvements in device efficiency and open-circuit voltage.

The most common device structure utilizing Indene-C70 bisadduct is the bulk heterojunction (BHJ) solar cell. nih.govsemanticscholar.org In this architecture, IC70BA is blended with a p-type semiconductor polymer donor, such as poly(3-hexylthiophene) (P3HT), to form a photoactive layer. nih.gov This blended film creates a large-area interface between the donor and acceptor materials, which is essential for efficient exciton (B1674681) dissociation into free charge carriers. nih.gov

The primary advantage of IC70BA over widely used acceptors like nih.govnih.gov-phenyl-C61-butyric acid methyl ester (PC60BM) and its C70 analogue (PC70BM) is its higher LUMO energy level. researchgate.net The LUMO level of IC70BA is approximately 0.19 eV higher than that of PC70BM. researchgate.net This elevation in the acceptor's LUMO level results in a larger energy difference between the LUMO of the acceptor and the Highest Occupied Molecular Orbital (HOMO) of the donor polymer. This increased energy gap directly translates to a higher open-circuit voltage (Voc), a key parameter in solar cell performance. nih.govresearchgate.net For instance, PSCs based on P3HT with IC70BA as the acceptor have achieved a Voc of 0.84 V, significantly higher than the 0.58 V–0.59 V observed in comparable devices using PC60BM or PC70BM. researchgate.net This enhancement in voltage, combined with efficient charge generation, has led to power conversion efficiencies (PCE) as high as 7.40% in P3HT:IC70BA systems. nih.govrsc.org

Table 1: Comparison of Photovoltaic Performance in P3HT-based Solar Cells with Different Fullerene Acceptors

| Acceptor Material | Open-Circuit Voltage (Voc) [V] | Power Conversion Efficiency (PCE) [%] |

|---|---|---|

| PC60BM | 0.59 | 3.55 |

| PC70BM | 0.58 | 3.96 |

| Indene-C70 bisadduct (IC70BA) | 0.84 | 5.64 |

Data sourced from a comparative study of P3HT-based polymer solar cells. researchgate.net

A critical aspect of Indene-C70 bisadduct is that its synthesis typically results in a mixture of various regioisomers. acs.org The C70 fullerene cage has multiple non-equivalent reaction sites, leading to the formation of numerous structural isomers during the bis-addition reaction. beilstein-journals.orgmdpi.com This isomeric complexity can impact material properties and device performance. nih.gov

While it was anticipated that higher purity and crystallinity would consistently lead to better performance, some studies have revealed a more complex relationship. beilstein-journals.org In a comprehensive analysis where eleven different fractions of IC70BA were separated, the fraction that yielded the highest power conversion efficiency (5.2%) was not the one with the highest purity, suggesting that factors beyond simple crystallinity, such as molecular packing and orientation, also play a crucial role. nih.govbeilstein-journals.org Nonetheless, the general finding is that controlling the isomeric composition is a key factor in optimizing device performance. nih.govsemanticscholar.org It has been noted that some regioisomerically pure C70 bisadducts exhibit better performance in organic solar cells than their mixed-isomer counterparts. nih.govmdpi.com

Table 2: Photovoltaic Performance of P3HT-based Solar Cells with Mixed vs. Purified IC70BA Fractions

| Acceptor Material | Voc [V] | Jsc [mA/cm²] | Fill Factor (FF) [%] | PCE [%] |

|---|---|---|---|---|

| IC70BA (Isomer Mixture) | 0.81 | 8.6 | 65 | 4.5 |

| IC70BA (Purified Fraction 9-2) | 0.82 | 9.8 | 65 | 5.2 |

Data comparing a device with an unseparated isomer mixture to one with a purified, high-performing fraction. beilstein-journals.org

The nanoscale morphology of the BHJ active layer is paramount for achieving high-performance solar cells. An optimal morphology consists of an interpenetrating network of donor and acceptor domains with domain sizes comparable to the exciton diffusion length (typically 10-20 nm), allowing for efficient charge separation and transport. rsc.org

Several strategies have been developed to control and optimize the morphology of IC70BA-based active layers. One effective method is the use of solvent additives. Adding a small volume percentage of a high-boiling-point solvent, such as 1-chloronaphthalene (B1664548) (CN), to the casting solution can slow down the film drying process. rsc.org This allows more time for the donor and acceptor molecules to self-organize into a more favorable, crystalline, and phase-separated morphology. The use of 3 vol% CN as an additive in a P3HT:IC70BA blend, combined with thermal annealing, resulted in a device with a PCE of 7.40%, which was attributed to an optimized interpenetrating network and stronger light absorption. rsc.org Other processing additives like 3-methylthiophene (B123197) (MT) have also been shown to enhance crystallinity and improve film morphology, boosting PCE from 5.80% to 6.69%. researchgate.net

Another approach involves sequential deposition, where the donor and acceptor materials are deposited in separate steps, providing an alternative way to control the active layer structure. nih.gov Furthermore, incorporating IC70BA's C60 analogue (IC60BA) as a third component in ternary solar cells has been shown to finely tune the blend morphology, reduce domain size, and balance charge transport, leading to improved photovoltaic performance. acs.orgnih.gov

Efficient charge extraction in OPVs depends on the quality of the interfaces, both within the active layer (donor-acceptor interface) and at the contacts with the electrodes (active layer-electrode interfaces). While specific studies on interface engineering for IC70BA are intertwined with morphology control, the principles remain crucial.

The strategies for morphology control discussed previously, such as the use of solvent additives, directly engineer the donor-acceptor interface. By promoting the formation of a well-defined interpenetrating network, these methods create a large interfacial area for exciton dissociation while simultaneously forming continuous pathways for electrons and holes to travel to their respective electrodes, thus minimizing charge recombination. rsc.org The use of purified, crystalline isomers can also be considered a form of bulk interface engineering, as it creates more ordered domains that facilitate efficient charge transport and extraction. acs.org In general, the optimization of the bulk heterojunction morphology is the primary method for engineering the internal interfaces to ensure efficient charge separation and subsequent extraction in IC70BA-based devices.

Potential in Perovskite Solar Cells (PSCs)

Beyond OPVs, fullerene bisadducts like IC70BA show potential for application in perovskite solar cells, which have demonstrated remarkably high efficiencies. Fullerenes are often used in PSCs as electron transport layers or as additives to improve performance and stability.

While fullerene monoadducts like PCBM are commonly used as electron transport layers (ETLs) in PSCs, bisadducts are also being explored for this role. mdpi.com A key consideration for an ETL is the alignment of its LUMO energy level with the conduction band minimum (CBM) of the perovskite absorber to minimize energy loss. The related Indene-C60 bisadduct (IC60BA) has been successfully used as an ETL in tin-based PSCs. Its high LUMO level reduced the energy offset with the perovskite's CBM, leading to a significant reduction in Voc loss and a champion efficiency of 7.05%. ibs.re.kr Given the similar electronic properties, IC70BA is a promising candidate for a similar role, potentially enabling higher open-circuit voltages in perovskite devices.

Additionally, C70 bisadducts have been effectively used as additives within the perovskite layer itself. nih.govnih.gov In one study, a regioisomerically pure C70 bisadduct was added to a MAPbI₃ perovskite precursor solution. nih.govnih.govresearchgate.net The fullerene derivative helped to passivate defects in the perovskite crystal structure and improved electron transport. This resulted in an enhanced power conversion efficiency of 18.59%, a 7% improvement over the control device without the additive. nih.govnih.gov This demonstrates a promising avenue for the application of isomerically pure Indene-C70 bisadducts to further boost the performance of high-efficiency perovskite solar cells.

Indene-C70 Bisadducts as Additives for Perovskite Film Quality

Indene-C70 bisadduct, as a mixture of isomers, has garnered attention as a functional additive to enhance the quality of perovskite films, a critical component in the performance of perovskite solar cells (PSCs). The incorporation of fullerene derivatives, such as Indene-C70 bisadduct, into the perovskite layer can significantly influence the crystallization process, passivate defects, and improve charge transport, ultimately leading to higher power conversion efficiencies (PCE).

Research into a highly regioselective 1, 2, 3, 4-bis(triazolino)fullerene[C70] bisadduct, a specific isomer of a C70 bisadduct, has demonstrated the potential of these compounds as effective additives in methylammonium (B1206745) lead iodide (MAPbI₃)-based perovskite solar cells. In one study, this particular bisadduct was introduced into the perovskite film to form a bulk heterojunction structure. The addition of this C70 bisadduct resulted in a notable improvement in the crystal quality of the perovskite film.

The enhanced film quality translated directly into improved device performance. The perovskite solar cells containing the bisadduct[C70] additive achieved a champion PCE of 18.59%. This represented a 7% enhancement in efficiency compared to the control devices that were fabricated without the additive. The improvement was attributed to the improved crystalline quality of the perovskite layer upon the incorporation of the bisadduct. The molecular structure of this specific bisadduct was confirmed through single-crystal X-ray diffraction, revealing an α-1-α rsc.orgrsc.org-closed addition pattern within one hexagonal ring of the C70 cage.

The table below summarizes the performance of the perovskite solar cells with and without the specific bisadduct[C70] additive, based on the research findings.

| Device Configuration | Power Conversion Efficiency (PCE) | Enhancement |

|---|---|---|

| Control (without additive) | Not specified, but used as baseline | N/A |

| With bisadduct[C70] additive | 18.59% | 7% relative to control |

These findings underscore the potential of utilizing specifically designed C70 bisadducts as a strategy to mitigate defects and enhance the performance of perovskite-based solar energy technologies.

Exploration in Other Advanced Optoelectronic Devices (e.g., Organic Field-Effect Transistors if specific research indicates)

While the application of fullerene derivatives in organic electronics is widespread, specific research on the use of "Indene-C70 bisadduct, mixture of isomers" in Organic Field-Effect Transistors (OFETs) is not extensively documented in publicly available scientific literature. Fullerene compounds, including C70 and its derivatives, are known to possess good electron-accepting and transport properties, making them suitable candidates for the n-channel semiconductor layer in OFETs.

Generally, the performance of fullerene-based OFETs is influenced by factors such as the molecular structure of the fullerene derivative, the thin-film morphology, and the interface with the dielectric and electrode materials. The introduction of adducts to the fullerene cage, as in Indene-C70 bisadduct, can alter its electronic properties, solubility, and molecular packing, which in turn would affect the charge transport characteristics in an OFET device.

However, detailed studies focusing specifically on the charge mobility, on/off ratio, and other key OFET parameters for devices incorporating a mixture of Indene-C70 bisadduct isomers are not readily found. Further research is required to explore and characterize the potential of this specific material in the context of organic field-effect transistors and other advanced optoelectronic applications beyond solar cells.

Advanced Characterization of Material Systems Incorporating Indene C70 Bisadducts

Spectroscopic Probes of Electronic States and Charge Separation

Spectroscopic techniques are indispensable for investigating the fundamental photophysical processes that occur following light absorption in a donor-acceptor blend, such as those involving Indene-C70 bisadduct. These methods provide direct evidence of charge transfer and the formation of charge-separated states.

Photoinduced Absorption (PIA) Spectroscopy

Photoinduced absorption (PIA) spectroscopy is a powerful technique used to study the long-lived excited states and charge carriers generated upon illumination of a material system. In the context of polymer:fullerene blends, PIA helps to identify the formation of polarons—radical cations on the polymer and radical anions on the fullerene—which are the hallmark of successful charge separation.

When a blend of a donor polymer and Indene-C70 bisadduct is excited with a laser, PIA spectroscopy measures the change in absorption of a probe beam. The appearance of new absorption bands at specific energies indicates the generation of photoinduced species. Studies on similar fullerene systems, such as blends with the indene-C60 bis-adduct (IC60BA), have shown that excitation of the donor polymer leads to the formation of long-lived positive polarons on the polymer backbone and negative polarons on the fullerene cage. researchgate.net This is observed as distinct PIA bands corresponding to the electronic transitions of these charged species. The long lifetime of these PIA signals is indicative of stable charge separation, a prerequisite for efficient charge extraction in a solar cell.

Electron Spin Resonance (ESR) Spectroscopy for Polaron Identification

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a magnetic resonance technique that specifically detects species with unpaired electrons, such as polarons. researchgate.net This makes it an ideal tool for unambiguously identifying and characterizing the charge carriers in photoexcited donor-acceptor blends.

Upon illumination of a blend containing Indene-C70 bisadduct, light-induced ESR (LESR) experiments can be performed. The technique can distinguish between the positive polaron on the donor polymer and the negative polaron (radical anion) on the IC70BA molecule based on their different g-factors. The g-factor is a characteristic property that depends on the electronic environment of the unpaired electron. High-frequency ESR techniques offer superior spectral resolution, which has enabled the clear separation of signals from positive and negative polarons and the first experimental identification of the radical anion localized on the C70 cage in polymer:C70-derivative composites. researchgate.net This allows for a detailed investigation of the charge transfer process and the nature of the charge-separated state.

Microstructural Analysis of Blend Morphology and Molecular Packing

The nanoscale morphology of the donor-acceptor blend is a critical determinant of organic solar cell performance. It governs charge separation, transport, and recombination. X-ray scattering techniques are paramount for quantitatively assessing this microstructure.

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS)

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is the preeminent technique for probing the molecular packing and crystallite orientation in thin films of organic semiconductors. researchgate.netresearchgate.net By directing an X-ray beam onto the film at a very shallow angle, the scattering pattern provides detailed information about the atomic-scale order within the material. springernature.com

In a blend of a crystalline donor polymer and Indene-C70 bisadduct, GIWAXS can reveal:

Crystallinity: The sharpness and intensity of diffraction peaks indicate the degree of crystalline order for both the polymer and the fullerene.

Molecular Orientation: The position of the diffraction peaks in the 2D scattering pattern reveals the preferred orientation of the polymer chains and fullerene molecules relative to the substrate. For polymers, scattering peaks in the out-of-plane direction (q_z) often correspond to lamellar stacking, while peaks in the in-plane direction (q_xy) relate to π-π stacking. A "face-on" orientation, with π-π stacking in the vertical direction, is often considered beneficial for charge transport to the electrodes.

Phase Separation: While more directly probed by small-angle scattering (GISAXS), GIWAXS can provide insights into the purity of crystalline domains and the extent of molecular intermixing. researchgate.net

Optimizing the blend morphology, as assessed by GIWAXS, through processing techniques like solvent annealing or the use of additives, is crucial for achieving high-performance solar cells based on Indene-C70 bisadduct. rsc.org

Electrochemical Analysis for Redox Potentials and Energy Levels

The energy levels of the donor and acceptor materials, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictate the thermodynamic driving force for charge separation and the maximum achievable open-circuit voltage (Voc) of a solar cell.

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is the standard electrochemical method used to determine the redox potentials (oxidation and reduction potentials) of molecules. acs.org From these potentials, the HOMO and LUMO energy levels can be estimated. For an electron acceptor like Indene-C70 bisadduct, the first reduction potential is of primary interest as it correlates directly with the LUMO energy level. semanticscholar.orgresearchgate.net

The CV measurement of IC70BA shows reversible reduction peaks corresponding to the acceptance of electrons by the fullerene cage. researchgate.net The LUMO energy level is calculated from the onset of the first reduction potential relative to a reference standard, commonly the ferrocene/ferrocenium (Fc/Fc+) redox couple. stackexchange.com

Research has shown that the Indene-C70 bisadduct, which exists as a mixture of isomers, has a LUMO energy level that is advantageously higher (less negative) than that of other common C70 acceptors like acs.orgacs.org-phenyl-C71-butyric acid methyl ester (PC71BM). researchgate.net For instance, the LUMO level for an IC70BA mixture has been reported at approximately -3.72 eV. researchgate.net This higher LUMO level leads to a larger energy difference between the acceptor LUMO and the donor HOMO, enabling a higher open-circuit voltage in photovoltaic devices. beilstein-journals.org

Detailed studies involving the separation of the IC70BA mixture into various fractions have revealed that the first reduction potentials of different isomers fall within a narrow range, typically from -1.13 V to -1.25 V vs Fc/Fc+. semanticscholar.orgresearchgate.net This corresponds to LUMO levels ranging from approximately -3.55 eV to -3.67 eV. researchgate.net

| Isomer Fraction | Proposed Assignment | First Reduction Potential (E_red) vs Fc/Fc+ (V) | Calculated LUMO (eV) |

|---|---|---|---|

| Fraction 1 | 5 o’clock-A | -1.13 | -3.67 |

| Fraction 2 | 5 o’clock-C | -1.19 | -3.61 |

| Fraction 3 | 5 o’clock-B | -1.19 | -3.61 |

| Fraction 4 | 2 o’clock-C | -1.22 | -3.58 |

| Fraction 9-1 | 2 o’clock-A | -1.15 | -3.65 |

| Fraction 9-2 | 2 o’clock-B | -1.25 | -3.55 |

| Fraction 10 | 12 o’clock-B | -1.20 | -3.60 |

| Fraction 11 | 12 o’clock-A | -1.17 | -3.63 |

Charge Carrier Mobility Measurements

The charge carrier mobility (µ), which quantifies the ease with which electrons and holes move through a material under the influence of an electric field, is a critical parameter for the performance of organic semiconductor devices. In the context of fullerene derivatives like Indene-C70 bisadduct (IC70BA), electron mobility is particularly important as these materials function as the electron acceptor and transport medium in organic photovoltaics (OPVs). High electron mobility is essential for efficient charge extraction, minimizing recombination losses, and achieving high short-circuit currents and fill factors in solar cells. Various techniques are employed to measure charge carrier mobility, with the Space Charge Limited Current (SCLC) method being one of the most common for thin-film devices.

Space Charge Limited Current (SCLC) Measurements

The SCLC method is a steady-state technique used to determine the charge carrier mobility in a semiconductor by analyzing the current-voltage (J-V) characteristics of a single-carrier device. In such a device, electrodes are chosen to facilitate the injection of only one type of charge carrier (either electrons or holes) while blocking the other.

When a voltage is applied, charge carriers are injected into the semiconductor. At a sufficiently high voltage, the density of these injected carriers surpasses the material's intrinsic carrier density, leading to the formation of a space charge region. In this regime, the current is no longer limited by the electrode injection (Ohmic region) but by the bulk transport properties of the material itself, governed by the mobility of the carriers and the buildup of space charge.

For a trap-free semiconductor, the J-V relationship in the SCLC regime is described by the Mott-Gurney law:

J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)

Where:

J is the current density

ε₀ is the permittivity of free space

εᵣ is the relative dielectric constant of the material

µ is the charge carrier mobility

V is the effective applied voltage

L is the thickness of the active layer

By plotting J vs. V² (or more commonly, J¹ᐟ² vs. V on a linear scale), the mobility (µ) can be extracted from the slope of the linear region of the curve.

Research Findings for Indene-C70 Bisadduct

However, research involving the separation of the constituent isomers of the IC70BA mixture provides significant insight into how molecular structure impacts charge transport. In a key study, an isomeric mixture of IC70BA was separated into eleven fractions using high-performance liquid chromatography (HPLC). nih.gov Several of these fractions, containing relatively pure isomers, were then used as the acceptor material in P3HT-based solar cells.

The resulting devices exhibited notable differences in their photovoltaic performance, which can be linked to the charge transport characteristics of the specific isomer used. It has been suggested that the crystallinity of the fullerene material can influence the charge carrier mobility of the bulk material. nih.gov While the study did not present SCLC mobility values, the variation in short-circuit current density (Jsc) and power conversion efficiency (PCE) among devices made with different isomers strongly suggests that each isomer possesses distinct charge transport properties. nih.gov For instance, the device incorporating "fraction 9-2" achieved a higher PCE (5.2%) compared to the device using the original isomer mixture (4.5%), indicating a more favorable morphology for charge transport and collection. nih.gov

The performance metrics of OPV devices fabricated with P3HT and various isolated fractions of IC70BA isomers are summarized below. The variations, particularly in Jsc, reflect the differences in the efficiency of charge generation, transport, and collection, which are intrinsically linked to the charge carrier mobility of the IC70BA isomer.

| IC70BA Fraction | Short-Circuit Current Density (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|

| Mixture | 8.7 ± 0.20 | 0.81 ± 0.02 | 64 ± 3 | 4.5 ± 0.20 |

| Fraction 2 | 8.3 ± 0.35 | 0.79 ± 0.02 | 47 ± 4 | 3.1 ± 0.35 |

| Fraction 3 | 8.0 ± 0.40 | 0.78 ± 0.02 | 54 ± 4 | 3.4 ± 0.40 |

| Fraction 4 | 3.9 ± 0.35 | 0.74 ± 0.02 | 34 ± 4 | 0.9 ± 0.40 |

| Fraction 9-1 | 8.2 ± 0.25 | 0.78 ± 0.02 | 55 ± 2 | 3.6 ± 0.25 |

| Fraction 9-2 | 9.3 ± 0.15 | 0.82 ± 0.02 | 68 ± 2 | 5.2 ± 0.15 |

| Fraction 11 | 5.7 ± 0.30 | 0.72 ± 0.02 | 44 ± 3 | 1.8 ± 0.30 |

Table 1. Photovoltaic performance data for devices based on P3HT blended with either the original IC70BA mixture or various separated isomer fractions. The data shown are average values from multiple devices with standard deviation. nih.gov

Theoretical and Computational Investigations of Indene C70 Bisadducts

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic properties that govern the performance of fullerene acceptors in organic solar cells. Methods like Density Functional Theory (DFT) are instrumental in determining key parameters such as frontier molecular orbital energies.

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the open-circuit voltage (Voc) and electron-accepting capability of materials in organic solar cells. For an acceptor material like Indene-C70 bisadduct, a higher LUMO level is desirable as it increases the energy difference between the donor's HOMO and the acceptor's LUMO, leading to a higher Voc.

Theoretical studies on C70 bisadducts, such as Phenyl-C71-Butyric-Acid-Methyl Ester (bis tandfonline.comPCBM), have confirmed that the addition of a second group to the C70 cage raises the LUMO energy level compared to the corresponding monoadduct. beilstein-journals.org This theoretical finding is consistent with experimental observations for IC70BA. The synthesis of IC70BA results in a complex mixture of regioisomers and geometrical isomers due to the multiple reactive sites on the C70 cage. researchgate.net

Experimental work involving the separation of these isomers via high-performance liquid chromatography (HPLC) has allowed for the characterization of individual fractions. mdpi.com The LUMO energy levels of these separated isomer fractions were estimated from their first reduction potentials measured by cyclic voltammetry. The results demonstrate that different isomers possess distinct electronic properties, which can influence device performance. mdpi.com

| IC70BA Isomer Fraction | Assigned Isomer Configuration | First Reduction Potential (E½, V vs. Fc/Fc+) | Calculated LUMO Energy (eV) |

|---|---|---|---|

| Fraction 1 | 5 o'clock-A | -1.13 | -3.67 |

| Fraction 2 | 5 o'clock-C | -1.19 | -3.61 |

| Fraction 3 | 5 o'clock-B | -1.19 | -3.61 |

| Fraction 4 | 2 o'clock-C | -1.22 | -3.58 |

| Fraction 9-1 | 2 o'clock-A | -1.15 | -3.65 |

| Fraction 9-2 | 2 o'clock-B | -1.25 | -3.55 |

| Fraction 10 | 12 o'clock-B | -1.20 | -3.60 |

| Fraction 11 | 12 o'clock-A | -1.17 | -3.63 |

Data sourced from Beilstein Journal of Organic Chemistry. mdpi.com The LUMO energy is calculated using the equation ELUMO = - (E½ + 4.8) eV, where the potential of the ferrocene/ferrocenium (Fc/Fc+) reference is assumed to be -4.8 eV relative to the vacuum level.

Electron Affinity (EA) and Ionization Potential (IP) are fundamental molecular properties that quantify the energy change upon gaining or losing an electron, respectively. For acceptor materials, EA is directly related to the LUMO level and reflects the ability of the molecule to accept an electron. A lower EA corresponds to a higher LUMO energy, which is beneficial for achieving a high Voc in solar cells. chemrevlett.com

Computational methods, particularly DFT, are widely used to predict vertical ionization potentials and electron affinities for fullerenes and their derivatives. rsc.orgresearchgate.net These calculations involve determining the energy difference between the neutral molecule and its corresponding anion (for EA) or cation (for IP) at the ground-state geometry of the neutral species. researchgate.net While specific computational studies detailing the IP and EA values for the various isomers of Indene-C70 bisadduct are not extensively documented in the literature, the established theoretical frameworks are readily applicable. jmchemsci.comchemrxiv.org Such calculations would be invaluable for correlating the isomeric structure of IC70BA with its electron-accepting properties and ultimate performance in photovoltaic devices.

Molecular Dynamics (MD) Simulations of Aggregation and Interfacial Interactions

While quantum mechanics excels at describing the electronic properties of single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of larger ensembles of molecules over time. nih.gov This technique is essential for understanding the morphology of the bulk-heterojunction (BHJ) active layer in a solar cell, which consists of a blend of donor and acceptor materials.